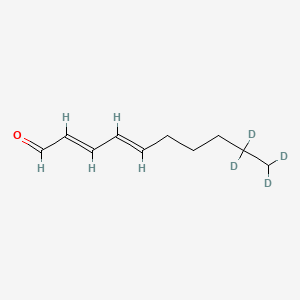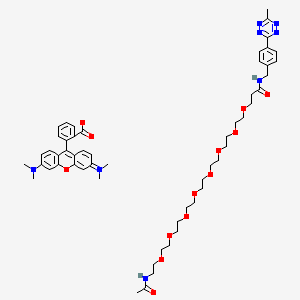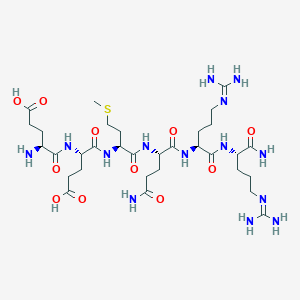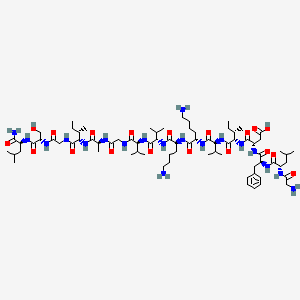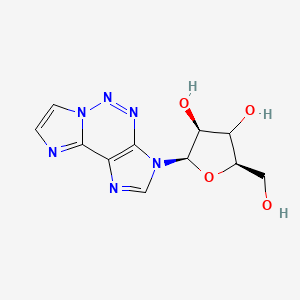
2-Aza-|A-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aza-|A-adenosine is a synthetic nucleoside analog that has garnered significant interest due to its unique chemical properties and potential applications in various scientific fields. This compound is structurally similar to adenosine but features an additional nitrogen atom, which imparts distinct biochemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aza-|A-adenosine typically involves the modification of adenosine derivatives. One common method is the treatment of 1,N6-etheno-adenosine with alkali, followed by nitrosation . Another approach involves the treatment of 2-aza-1,N6-etheno-cyclic adenosine monophosphate with N-bromosuccinimide or bromine under mild conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, followed by purification processes to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aza-|A-adenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the additional nitrogen atom, which can participate in different chemical pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions using reagents like bromine or chlorine are common.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated nucleoside analogs.
Wissenschaftliche Forschungsanwendungen
2-Aza-|A-adenosine has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye due to its unique photophysical properties.
Biology: The compound is employed in studies involving nucleoside analogs and their interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-Aza-|A-adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the incorporation of thymidine into DNA, thereby affecting DNA synthesis and cell proliferation . Additionally, its fluorescent properties allow it to be used as a probe in various biochemical assays.
Vergleich Mit ähnlichen Verbindungen
2-Aza-1,N6-etheno-adenosine: Another nucleoside analog with similar fluorescent properties.
2-Aza-1,N6-etheno-cyclic adenosine monophosphate: A cyclic derivative used in similar applications.
Uniqueness: 2-Aza-|A-adenosine stands out due to its specific structural modifications, which confer unique biochemical properties. Its ability to selectively inhibit DNA synthesis in certain cancer cell lines while exhibiting minimal effects on normal cells highlights its potential as a targeted therapeutic agent .
Eigenschaften
Molekularformel |
C11H12N6O4 |
|---|---|
Molekulargewicht |
292.25 g/mol |
IUPAC-Name |
(2R,3S,5R)-2-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H12N6O4/c18-3-5-7(19)8(20)11(21-5)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18-20H,3H2/t5-,7?,8+,11-/m1/s1 |
InChI-Schlüssel |
KTULKJXUQUOHBI-DWVWSIQXSA-N |
Isomerische SMILES |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Kanonische SMILES |
C1=CN2C(=N1)C3=C(N=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate](/img/structure/B12377233.png)
![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)

![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)

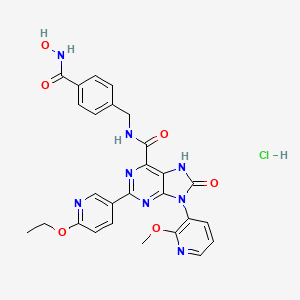
![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)


